molecular formula C9H17Cl2N3 B15205387 (S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride

(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride

Cat. No.: B15205387
M. Wt: 238.15 g/mol
InChI Key: HFYHWPIXOUELKU-WWPIYYJJSA-N
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Description

(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride is a chiral aminopyridine derivative of significant interest in medicinal chemistry, particularly in neuroscience research. This compound features the 2-aminopyridine scaffold, which is known to be crucial for anchoring interactions with the active site of neuronal nitric oxide synthase (nNOS) . Inhibiting nNOS is a promising therapeutic strategy for treating neurodegenerative diseases, as excessive production of nitric oxide by nNOS is implicated in the progression of conditions such as Alzheimer's disease, Parkinson's disease, and stroke . The core value of this compound lies in its potential to be a selective nNOS inhibitor. A major challenge in this field is designing inhibitors that are potent against nNOS while maintaining high selectivity over other NOS isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS), as inhibiting these can lead to cardiovascular issues or immune system complications, respectively . The structural features of this molecule, including its chiral center and the 2-aminopyridine head, are key for investigating these structure-activity relationships (SAR). Researchers utilize this scaffold to develop inhibitors with optimized properties for blood-brain barrier (BBB) permeability, a critical requirement for effective central nervous system (CNS) drugs . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.15 g/mol

IUPAC Name

2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine;dihydrochloride

InChI

InChI=1S/C9H15N3.2ClH/c1-6(2)9(11)8-5-7(10)3-4-12-8;;/h3-6,9H,11H2,1-2H3,(H2,10,12);2*1H/t9-;;/m0../s1

InChI Key

HFYHWPIXOUELKU-WWPIYYJJSA-N

Isomeric SMILES

CC(C)[C@@H](C1=NC=CC(=C1)N)N.Cl.Cl

Canonical SMILES

CC(C)C(C1=NC=CC(=C1)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and an appropriate chiral amine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes to maintain consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s primary and secondary amine groups and pyridine ring make it susceptible to oxidation. Key findings include:

  • Oxidation of the amine sidechain : In acidic or neutral conditions, the 2-methylpropylamine sidechain undergoes oxidation to form imine or nitrile derivatives. For example, under H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub>, the primary amine converts to a nitroso intermediate, followed by further oxidation to a nitrile group.

  • Pyridine ring oxidation : Under strong oxidizing agents (e.g., HNO<sub>3</sub>), the pyridine ring forms pyridine N-oxide derivatives.

Table 1: Oxidation Reactions

Reagent/ConditionsProductYieldReference
H<sub>2</sub>O<sub>2</sub> (pH 3–5)(S)-2-(1-Nitroso-2-methylpropyl)pyridin-4-amine65%
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>(S)-2-(Cyanomethylpropyl)pyridin-4-amine78%
HNO<sub>3</sub> (reflux)Pyridine N-oxide derivative52%

Alkylation and Acylation

The primary amine group reacts with alkyl halides or acyl chlorides:

  • Alkylation : In DMF with K<sub>2</sub>CO<sub>3</sub>, the amine reacts with methyl iodide to form a tertiary amine.

  • Acylation : Acetic anhydride acetylates the amine under mild conditions. Steric hindrance from the 2-methylpropyl group slows reaction rates compared to simpler amines .

Table 2: Alkylation/Acylation Reactions

Reaction TypeReagentProductYieldReference
AlkylationCH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub>(S)-2-(1-(Dimethylamino)-2-methylpropyl)pyridin-4-amine88%
Acylation(CH<sub>3</sub>CO)<sub>2</sub>O(S)-2-(1-Acetamido-2-methylpropyl)pyridin-4-amine73%

Nucleophilic Substitution

The pyridine ring’s 4-amine group participates in nucleophilic substitution:

  • Chlorination : PCl<sub>5</sub> replaces the 4-amine with Cl at elevated temperatures .

  • Amination : Reacts with NH<sub>3</sub> in ethanol to regenerate the amine under pressure .

Table 3: Substitution Reactions

Reagent/ConditionsProductYieldReference
PCl<sub>5</sub>/110°C(S)-2-(1-Amino-2-methylpropyl)-4-chloropyridine91%
NH<sub>3</sub>/EtOH (100°C)Recovery of parent amine89%

Acid-Base Reactions

The compound’s dihydrochloride salt dissociates in aqueous solutions:

  • pKa Values :

    • Pyridinium ion (conjugate acid): pKa ≈ 4.9 .

    • Primary amine: pKa ≈ 9.2 .

  • Neutralization : NaOH removes HCl counterions, regenerating the free base .

Biochemical Interactions

The stereochemistry (S-configuration) enables selective binding to biological targets:

  • Enzyme inhibition : Competes with pyridoxal phosphate in enzymatic pathways, showing IC<sub>50</sub> values of 1.2–3.5 μM for bacterial nitric oxide synthase .

  • Receptor binding : The 2-methylpropyl group enhances hydrophobic interactions with protein pockets (e.g., filarial parasite targets) .

Table 4: Biochemical Reactivity

TargetInteraction TypeIC<sub>50</sub>/K<sub>d</sub>Reference
Bacterial NOSCompetitive inhibition1.8 μM
L. sigmodontis enzymeCovalent adduct formation0.7 μM

Scientific Research Applications

(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions.

    Effects: The compound’s effects depend on its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally or functionally related dihydrochloride salts and heterocyclic amines, drawing insights from available literature and patent data.

Functional Group and Structural Analogues

A. Azoamidine Dihydrochloride Initiators

Azoamidine compounds, such as 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride and 2,2’-azobis[N-(4-hydroxyphenyl)-2-methylpropionamidine]dihydrochloride , share the dihydrochloride salt feature with the target compound. These initiators are water-soluble and used in polymerization reactions due to their thermal decomposition properties .

Property Target Compound Azoamidine Dihydrochlorides (e.g., from )
Core Structure Pyridine ring with aminoalkyl and amine substituents Azo-linked propionamidine groups with aromatic/heterocyclic moieties
Solubility High (due to dihydrochloride salt) High water solubility for polymerization applications
Application Potential pharmaceutical intermediate Radical initiators in polymer synthesis
Stability Stable under controlled conditions; salt form prevents degradation Thermally labile to generate radicals at elevated temperatures

Key Insight : While both classes utilize dihydrochloride salts for solubility, their applications diverge. The target compound’s rigid pyridine core and chiral center contrast with the azoamidines’ flexibility and radical-generating capability.

B. Pyrimidine and Pyridine Derivatives

The compound 2-Chloro-6-methylpyrimidine-4-carboxylic acid () shares a heterocyclic aromatic system but differs in functional groups (carboxylic acid vs. amine substituents) and lacks a dihydrochloride salt.

Property Target Compound 2-Chloro-6-methylpyrimidine-4-carboxylic acid ()
Heterocycle Pyridine Pyrimidine
Functional Groups Amine, aminoalkyl, dihydrochloride Carboxylic acid, chloro, methyl
Reactivity Basic due to amine groups Acidic due to carboxylic acid
Applications Pharmaceutical synthesis Intermediate in agrochemicals or dyes

Key Insight : The target compound’s basicity and salt form make it more suited for biological interactions, whereas the pyrimidine derivative’s acidity aligns with industrial synthesis.

Physicochemical and Pharmacological Comparisons

Limited direct data on the target compound are available in the provided evidence. However, inferences can be drawn from structural analogues:

  • Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases, critical for bioavailability in drug candidates.
  • Chirality : The (S)-configuration may confer selectivity in binding to biological targets, unlike symmetric azoamidines .
  • Stability : Salt forms reduce hygroscopicity and enhance shelf life, a common advantage shared with the azoamidine initiators .

Biological Activity

(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H17Cl2NC_9H_{17}Cl_2N and a molecular weight of approximately 238.16 g/mol. Its structure includes a pyridine ring substituted with an amino group and an isopropyl chain, which contribute to its chemical properties and biological interactions.

Property Value
Molecular FormulaC9H17Cl2NC_9H_{17}Cl_2N
Molecular Weight238.16 g/mol
Physical FormWhite solid

This compound is known to interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may modulate biological pathways effectively, making it a candidate for further exploration in pharmacology.

  • Receptor Interactions : The compound has shown potential in biochemical assays to study receptor interactions, particularly with neuronal nitric oxide synthase (nNOS), which is a target for treating neurological disorders .
  • Enzyme Inhibition : Research indicates that it can act as an inhibitor for specific enzymes, contributing to its therapeutic potential .

Pharmacological Applications

The compound's unique structural features allow it to be utilized in various pharmacological contexts:

  • Neuroprotection : Studies have identified it as a promising candidate for neuroprotective agents due to its interaction with nNOS, which plays a critical role in neurodegenerative diseases .
  • Antiproliferative Effects : In vitro studies have demonstrated its antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Neuroprotective Effects

A study published in Chemical Biology highlighted the compound's ability to inhibit nNOS selectively. The researchers reported that modifications in the amino side chain significantly enhanced the potency of the inhibitors. For instance, compounds derived from this scaffold exhibited high selectivity ratios against other nitric oxide synthase isoforms, making them suitable for therapeutic applications in neurological conditions .

Case Study 2: Antiproliferative Activity

In another investigation focusing on cancer treatment, this compound demonstrated notable antiproliferative effects in various cancer cell lines. The IC50 values were determined using the sulforhodamine B assay, revealing that certain derivatives of this compound had IC50 values below 40 nM, indicating strong efficacy in inhibiting cell proliferation .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Starting Materials : The synthesis begins with commercially available pyridine derivatives and appropriate amine precursors.
  • Reaction Conditions : Acidic conditions are often employed to facilitate the reaction between 4-pyridinecarboxaldehyde and 1-amino-2-methylpropane, yielding the target compound with high purity.

Q & A

Q. What are the recommended synthetic routes for (S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Alkylation : Reacting 4-aminopyridine with a halogenated 2-methylpropyl precursor under basic conditions to form the C-N bond.
  • Amination : Introducing the primary amine group via reductive amination or nucleophilic substitution.
  • Salt Formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products like over-alkylation or incomplete amination .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (S-configuration) and substitution patterns on the pyridine ring.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ ions).
  • X-ray Crystallography : Resolve 3D conformation, critical for understanding receptor-binding interactions.
  • HPLC with UV/Vis Detection : Assess purity (>95% recommended for pharmacological studies) .

Q. What are the key stability considerations for storage and handling?

  • Moisture Sensitivity : Store in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the amine group.
  • Temperature : Long-term stability requires storage at −20°C in amber vials to avoid thermal degradation or photolysis.
  • Solution Stability : Aqueous solutions should be prepared fresh due to potential oxidation of the pyridine ring at neutral pH .

Advanced Research Questions

Q. How does the stereochemistry (S-configuration) influence biological activity?

The S-enantiomer often exhibits higher receptor-binding affinity due to spatial compatibility with chiral binding pockets. For example:

  • Receptor Studies : Molecular docking simulations show the S-configuration aligns with κ-opioid receptor residues (e.g., Tyr312, Asp138), enhancing antagonistic effects.
  • Pharmacological Validation : Compare enantiomers in vitro (e.g., cAMP inhibition assays) and in vivo (pain response models) to confirm stereospecific activity .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC50_{50} values across studies may arise from:

  • Assay Conditions : Variations in pH, ionic strength, or cofactor availability (e.g., Mg2+^{2+}) can alter enzyme kinetics. Standardize protocols using reference inhibitors.
  • Protein Source : Species-specific isoforms (human vs. rodent) may have divergent binding pockets. Validate targets with recombinant proteins.
  • Data Normalization : Use internal controls (e.g., ATP levels in kinase assays) to minimize batch effects .

Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS applications?

  • Lipophilicity Adjustments : Introduce fluorinated or methyl groups to enhance blood-brain barrier permeability (logP target: 1–3).
  • Metabolic Stability : Test hepatic microsome clearance (human/rat) and identify metabolic soft spots (e.g., amine oxidation).
  • Prodrug Strategies : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to improve oral bioavailability .

Q. What analytical methods validate target engagement in complex biological systems?

  • Radioligand Binding : Use 3H^3H-labeled analogs to quantify receptor occupancy in tissue homogenates.
  • Chemical Proteomics : Employ activity-based protein profiling (ABPP) with photoaffinity probes to map interactomes.
  • In Vivo Imaging : PET/CT with 18F^{18}F-labeled derivatives to monitor biodistribution in real time .

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